molecular formula C6H6BN3O2 B1378953 (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid CAS No. 1417985-25-1

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid

Cat. No.: B1378953
CAS No.: 1417985-25-1
M. Wt: 162.94 g/mol
InChI Key: JXIUBXRQKVVTPI-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with PMB-Cl.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is largely dependent on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is particularly relevant in the development of protease inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Biological Activity

(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its role as an inhibitor in various pathways, its potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

The pyrazolo[3,4-b]pyridine scaffold has been identified as a "privileged structure" in drug discovery, exhibiting a wide array of biological activities. Research indicates that derivatives of this compound can act as inhibitors for several key biological targets, including:

  • Glycogen Synthase Kinase-3 (GSK-3) : Inhibition of GSK-3 is linked to the treatment of various diseases, including Alzheimer's disease and cancer.
  • Adenosine Receptors : These receptors play critical roles in numerous physiological processes and are implicated in various diseases.
  • Fibroblast Growth Factor Receptors (FGFR) : Specific inhibitors targeting FGFR have shown promise in treating bladder cancer.
  • TBK1 (TANK-binding kinase 1) : Recent studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors with promising selectivity profiles.

Key Findings from Recent Studies

  • TBK1 Inhibition : One notable study identified a derivative (compound 15y) with an IC50 value of 0.2 nM against TBK1. This compound also demonstrated significant antiproliferative effects across various cancer cell lines, including A172 and U87MG .
  • Synthesis and Optimization : The synthesis of these compounds often involves Suzuki-Miyaura cross-coupling reactions to create arylated derivatives. For instance, the optimization of reaction conditions yielded high yields of desired products, demonstrating the versatility of this synthetic approach .
  • Antitubercular Activity : Another research effort focused on developing a library of pyrazolo[3,4-b]pyridine derivatives with promising activity against Mycobacterium tuberculosis. Certain substitutions on the core structure led to enhanced antitubercular effects .

Table of Biological Activities

Biological TargetActivity TypeReference
Glycogen Synthase Kinase-3Inhibitor
A1 Adenosine ReceptorsAllosteric Modulator
Fibroblast Growth Factor ReceptorsInhibitor for Bladder Cancer
TBK1Potent Inhibitor
Mycobacterium tuberculosisAntitubercular Activity

Case Study 1: TBK1 Inhibition

A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit TBK1. Compound 15y was highlighted for its exceptional potency and selectivity. It effectively inhibited downstream signaling pathways in immune cells, showcasing its potential for immune-related therapies.

Case Study 2: Cancer Cell Lines

The antiproliferative effects of selected pyrazolo[3,4-b]pyridine derivatives were assessed using various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting their potential as anticancer agents.

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUBXRQKVVTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NN=C2)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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